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molecular formula C12H13FO3 B8501388 Ethyl 3-(3-fluoro-4-methyloxyphenyl)Acrylate

Ethyl 3-(3-fluoro-4-methyloxyphenyl)Acrylate

Cat. No. B8501388
M. Wt: 224.23 g/mol
InChI Key: BWWRXUXZXLJKRC-UHFFFAOYSA-N
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Patent
US06867320B2

Procedure details

A solution of 3-fluoro-4-methoxybenzaldehyde (2.20 g, Ald) in 1,2-diethoxyethane (5 ml) was added with ethyl diethylphosphonoacetate (3.12 ml, TCI) and then added with 60% sodium hydride (624 mg) under ice cooling. The reaction mixture was stirred for 10 minutes, then warmed to room temperature and stirred for 5 hours. The reaction mixture was added with ethyl acetate (90 ml) and washed successively with saturated aqueous sodium hydrogencarbonate, saturated aqueous ammonium chloride and saturated brine. The organic layer was dried, and then the solvent was evaporated under reduced pressure. The residue was purified by flash column chromatography (Quad, hexane:ethyl acetate=10:1) to obtain the title compound (Intermediate 17, 3.16 g).
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
3.12 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
624 mg
Type
reactant
Reaction Step Two
Quantity
90 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[O:10][CH3:11])[CH:5]=O.C(OP([CH2:20][C:21]([O:23][CH2:24][CH3:25])=[O:22])(OCC)=O)C.[H-].[Na+].C(OCC)(=O)C>C(OCCOCC)C>[F:1][C:2]1[CH:3]=[C:4]([CH:5]=[CH:20][C:21]([O:23][CH2:24][CH3:25])=[O:22])[CH:7]=[CH:8][C:9]=1[O:10][CH3:11] |f:2.3|

Inputs

Step One
Name
Quantity
2.2 g
Type
reactant
Smiles
FC=1C=C(C=O)C=CC1OC
Name
Quantity
3.12 mL
Type
reactant
Smiles
C(C)OP(=O)(OCC)CC(=O)OCC
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)OCCOCC
Step Two
Name
Quantity
624 mg
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
90 mL
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 5 hours
Duration
5 h
WASH
Type
WASH
Details
washed successively with saturated aqueous sodium hydrogencarbonate, saturated aqueous ammonium chloride and saturated brine
CUSTOM
Type
CUSTOM
Details
The organic layer was dried
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography (Quad, hexane:ethyl acetate=10:1)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
FC=1C=C(C=CC1OC)C=CC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 3.16 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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